molecular formula C23H19N3O4S B11523997 4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

Cat. No.: B11523997
M. Wt: 433.5 g/mol
InChI Key: TXRGIHKXYQWHIL-UHFFFAOYSA-N
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Description

4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[55]undec-1-ene-1,5-dicarbonitrile is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-2H-chromen-3-yl derivatives with appropriate sulfanyl and azaspirocyclic precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The oxo groups can be further oxidized to form more complex structures.

    Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce amine-functionalized spirocyclic compounds.

Scientific Research Applications

4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s oxo and nitrile groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[55]undec-1-ene-1,5-dicarbonitrile is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

2-oxo-4-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile

InChI

InChI=1S/C23H19N3O4S/c24-11-16-20(28)26-21(17(12-25)23(16)8-4-1-5-9-23)31-13-18(27)15-10-14-6-2-3-7-19(14)30-22(15)29/h2-3,6-7,10,16H,1,4-5,8-9,13H2,(H,26,28)

InChI Key

TXRGIHKXYQWHIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=C2C#N)SCC(=O)C3=CC4=CC=CC=C4OC3=O)C#N

Origin of Product

United States

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